Pyrrolidinium, 1-(2-methoxyethyl)-1-methyl-, bromide
Description
Pyrrolidinium, 1-(2-methoxyethyl)-1-methyl-, bromide is a quaternary ammonium ionic liquid (IL) characterized by a five-membered pyrrolidinium ring substituted with a methoxyethyl group and a methyl group at the nitrogen center, paired with a bromide anion. This compound is synthesized via a Menschutkin reaction between 1-methylpyrrolidine and 2-bromoethyl methyl ether, achieving a yield of ~69% . Its molecular formula is C₈H₁₆BrNO, with a molecular weight of 222.12 g/mol.
Key properties include:
Properties
IUPAC Name |
1-(2-methoxyethyl)-1-methylpyrrolidin-1-ium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18NO.BrH/c1-9(7-8-10-2)5-3-4-6-9;/h3-8H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURAZYWJBFPRPA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCCC1)CCOC.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735756 | |
| Record name | 1-(2-Methoxyethyl)-1-methylpyrrolidin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
833446-38-1 | |
| Record name | 1-(2-Methoxyethyl)-1-methylpyrrolidin-1-ium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidinium, 1-(2-methoxyethyl)-1-methyl-, bromide typically involves the quaternization of N-methylpyrrolidine with 2-bromoethyl methyl ether. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
- The mixture is heated under reflux for several hours.
- The product is then purified by recrystallization or column chromatography.
N-methylpyrrolidine: is reacted with .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the quaternization process.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidinium, 1-(2-methoxyethyl)-1-methyl-, bromide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromide ion can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Complex formation: It can form complexes with various metal ions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium iodide, and other nucleophiles. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
Nucleophilic substitution: The major products depend on the nucleophile used. For example, using potassium iodide would yield the corresponding iodide salt.
Complex formation: The products are typically coordination complexes with metal ions.
Scientific Research Applications
Electrochemical Applications
Pyrrolidinium-based ionic liquids, including 1-(2-methoxyethyl)-1-methyl-, bromide, exhibit favorable electrochemical properties that make them suitable for various applications:
- Electrolytes in Batteries : These ionic liquids are being explored as electrolytes in lithium-ion and other types of batteries due to their high ionic conductivity and thermal stability. They can enhance battery performance by improving energy density and cycle stability .
- Electrochemical Devices : Their non-volatile and non-flammable nature makes them ideal candidates for use in electrochemical devices such as supercapacitors and fuel cells. Studies have shown that they can effectively replace traditional volatile organic solvents without compromising performance .
Solvent and Separation Applications
The unique solvation properties of pyrrolidinium ionic liquids allow them to be used as solvents in various chemical processes:
- Organic Synthesis : They serve as solvents for organic reactions, promoting higher reaction rates and selectivity. Their ability to dissolve a wide range of organic compounds enhances their utility in synthetic chemistry .
- Extraction Processes : Pyrrolidinium ionic liquids are effective in liquid-liquid extraction processes, particularly for separating metal ions from solutions, which is crucial in hydrometallurgy .
Microbiological Applications
Recent studies have investigated the toxicity profiles of pyrrolidinium ionic liquids, revealing their potential use in microbiological applications:
- Antimicrobial Properties : Research indicates that certain pyrrolidinium ionic liquids exhibit low toxicity against common bacterial strains such as Escherichia coli and Staphylococcus epidermidis. This characteristic positions them as potential candidates for antimicrobial agents or preservatives in various formulations .
- Toxicity Screening : High-throughput screening methods have been employed to assess the toxicity of these compounds, demonstrating that they can be tailored to minimize adverse effects while retaining efficacy .
Materials Science Applications
In materials science, pyrrolidinium ionic liquids are being explored for their role in developing advanced materials:
- Nanoparticle Synthesis : They can be utilized as solvents or stabilizers in the synthesis of nanoparticles, contributing to the creation of materials with specific properties tailored for applications in electronics or catalysis .
- Surface Coatings : Their unique properties allow them to be used in surface finishing processes, enhancing the durability and functionality of coatings applied to various substrates .
Case Study 1: Electrochemical Performance
A study evaluating the electrochemical behavior of pyrrolidinium ionic liquids demonstrated their effectiveness as electrolytes in lithium-ion batteries. The results indicated improved charge-discharge cycles compared to conventional electrolytes, highlighting their potential for next-generation battery technologies .
Case Study 2: Antimicrobial Efficacy
In a comparative study of several ionic liquids, 1-(2-methoxyethyl)-1-methyl-, bromide showed significantly lower minimum inhibitory concentrations (MICs) against E. coli compared to traditional solvents. This suggests a promising application in developing safer antimicrobial formulations .
Mechanism of Action
The mechanism of action of Pyrrolidinium, 1-(2-methoxyethyl)-1-methyl-, bromide involves its ability to form ionic interactions with other molecules. The bromide ion can participate in nucleophilic substitution reactions, while the pyrrolidinium cation can interact with various molecular targets through electrostatic interactions. These properties make it effective in stabilizing charged species and facilitating chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs: Pyrrolidinium vs. Piperidinium Bromides
The target compound is structurally analogous to 1-(2-methoxyethyl)-1-methylpiperidinium bromide , which features a six-membered piperidinium ring instead of pyrrolidinium. Key differences include:
The larger piperidinium ring increases steric hindrance, reducing intermolecular interactions and lowering melting points compared to pyrrolidinium derivatives .
Substituent Effects: Methoxyethyl vs. Ethoxyethyl
Replacing the methoxyethyl group with an ethoxyethyl moiety (e.g., 1-(2-ethoxyethyl)-1-methylpyrrolidinium bromide ) alters physicochemical properties:
| Property | Methoxyethyl Derivative | Ethoxyethyl Derivative |
|---|---|---|
| Molecular weight | 222.12 g/mol | 252.20 g/mol |
| Hydrophilicity | Higher (due to shorter chain) | Lower |
| Synthetic yield | 69.4% | ~70–80% (analogous routes) |
The ethoxyethyl group enhances hydrophobicity, making it more suitable for non-aqueous IL applications .
Alkyl Chain Length and Mesomorphism
Pyrrolidinium bromides with long alkyl chains (≥C11) exhibit liquid crystalline phases, unlike the methoxyethyl-substituted derivative:
| Compound | Alkyl Chain Length | LC Behavior | Melting Range (°C) | Clearing Point (°C) |
|---|---|---|---|---|
| 1-(2-Methoxyethyl)-1-methylpyrrolidinium bromide | C3 (ether chain) | None | N/A | N/A |
| 1-Hexadecyl-1-methylpyrrolidinium bromide | C16 | SmA, SmE | 27–92 | 171–267 |
| 1-Tetradecyl-1-methylpyrrolidinium tetrabromouranyl | C14 | SmA | 50–80 | 200–220 |
The absence of LC behavior in the methoxyethyl derivative is attributed to insufficient chain length and flexible ether linkages, which disrupt ordered packing .
Anion Exchange and Functionalization
Bromide anions in pyrrolidinium ILs can be exchanged for complex anions (e.g., [NTf₂]⁻, [Eu(tta)₄]⁻), altering solubility and thermal stability:
| Anion | Application | Thermal Stability (°C) | Solubility in Water |
|---|---|---|---|
| Bromide (Br⁻) | Precursor for anion exchange | Decomposes ~250°C | High |
| [NTf₂]⁻ | Electrolytes, lubricants | Stable >300°C | Low |
| Tetrabromouranyl ([UBr₄]²⁻) | Magnetic materials | Stable ~200°C | Insoluble |
Anion exchange broadens utility in materials science but requires stringent synthetic conditions .
Biological Activity
Pyrrolidinium, 1-(2-methoxyethyl)-1-methyl-, bromide, commonly referred to as a pyrrolidinium ionic liquid, has garnered attention in recent years due to its diverse biological activities and applications. This article provides an in-depth analysis of its biological activity, including antimicrobial properties, toxicity profiles, and potential applications in various fields.
Pyrrolidinium ionic liquids are characterized by their unique cationic structures, which can significantly influence their biological interactions. The specific compound in focus, 1-(2-methoxyethyl)-1-methyl-, is noted for its favorable solubility and stability, which are critical for its biological applications.
Antimicrobial Activity
Research has demonstrated that pyrrolidinium ionic liquids exhibit varying degrees of antimicrobial activity against different microorganisms. The effectiveness often depends on the structure of the cation and the nature of the anion.
- Case Study: Antimicrobial Efficacy
- A study assessed the antimicrobial efficacy of various ionic liquids against Escherichia coli and Staphylococcus epidermidis. The results indicated that certain pyrrolidinium-based ionic liquids exhibited significant inhibitory effects, with minimum inhibitory concentration (MIC) values ranging from <2.20 mM to 210 mM depending on the specific structure of the ionic liquid used .
| Compound | MIC (mM) | Target Microorganism |
|---|---|---|
| [C4mmbpip][NTf2] | <2.00 | E. coli |
| [MeOC2OC2mmbpip][NTf2] | <2.20 | S. epidermidis |
| [C6mmbpip][NTf2] | 210 | E. coli |
Toxicity Profiles
The toxicity of pyrrolidinium ionic liquids has been a subject of extensive research due to their potential environmental impact and safety concerns in biomedical applications. Studies have shown that the toxicity varies significantly based on structural modifications.
- Toxicological Assessment
- Research indicates that pyrrolidinium ionic liquids generally exhibit lower toxicity compared to other classes of ionic liquids such as imidazolium-based counterparts. For instance, the toxicity order observed was influenced by the hydrophobic character of the cations and their interaction with cell membranes .
| Parameter | Value |
|---|---|
| EC50 (48h) for IPC-81 cells | 178 μM |
| LC50 (96h) for Daphnia magna | 800 μM |
The mechanisms through which pyrrolidinium ionic liquids exert their biological effects include:
- Disruption of Membrane Integrity : Ionic liquids can interact with microbial membranes, leading to increased permeability and eventual cell lysis.
- Enzyme Inhibition : They may inhibit key metabolic enzymes such as acetylcholinesterase and cytochrome c oxidase, disrupting cellular energy processes .
- Biofilm Disruption : Certain studies have highlighted the ability of these compounds to disrupt biofilms formed by pathogenic bacteria, enhancing their potential as antimicrobial agents .
Applications in Industry
The unique properties of pyrrolidinium ionic liquids make them suitable for various applications:
- Electrolytes in Energy Storage : Their high ionic conductivity allows them to be utilized as electrolytes in lithium-ion batteries, improving performance and lifespan .
- Green Solvents : They serve as environmentally friendly solvents in chemical reactions, promoting sustainable practices in organic synthesis.
- Advanced Coatings : Their thermal stability and corrosion resistance make them valuable in automotive and aerospace industries.
- Electrochemical Sensors : Employed in sensors for detecting pollutants, they play a crucial role in environmental monitoring.
Q & A
Q. How to enhance the electrochemical stability window of pyrrolidinium-based electrolytes?
Q. What computational methods predict pyrrolidinium salt crystallinity?
Q. How to design pyrrolidinium salts for selective anion binding in extraction processes?
- Methodological Answer : Functionalize the cation with crown ether moieties to enhance anion selectivity (e.g., Cl⁻ over Br⁻). Test via solvent extraction assays with radiometric tracing (e.g., ⁸²Br⁻) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
